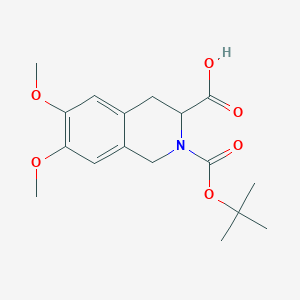

6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2,3-ジカルボン酸 2-tert-ブチルエステル

概要

説明

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the Boc group ensures that the amine functionality remains intact during various synthetic processes.

科学的研究の応用

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester has several scientific research applications:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis of Boc-protected compounds by ensuring precise control over reaction conditions and minimizing side reactions .

化学反応の分析

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group once the Boc group is removed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: TFA or HCl in dichloromethane or methanol are commonly used for Boc deprotection.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

作用機序

The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester primarily involves the protection of the amine group. The Boc group is introduced through nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, leading to the formation of the free amine .

類似化合物との比較

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

Phenylmethoxycarbonyl (Cbz) protected amines: Another class of protecting groups used for amines, but they are typically removed by catalytic hydrogenation.

Uniqueness

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is unique due to its specific structure, which combines the Boc protecting group with a tetrahydroisoquinoline core. This combination allows for selective protection and deprotection of the amine group, making it valuable in complex organic synthesis and peptide chemistry.

生物活性

6,7-Dimethoxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylic acid 2-tert-butyl ester is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on various studies.

Synthesis

The synthesis of isoquinoline derivatives typically involves several chemical reactions. For instance, the diastereoselective synthesis of related compounds has been documented, showcasing methods that yield high purity and selectivity . The synthesis process often employs chiral auxiliaries and specific reagents to achieve desired stereochemistry.

Biological Activity

The biological activity of 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline derivatives has been explored in various contexts:

1. Neuroprotective Effects

Research indicates that certain isoquinoline derivatives possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). Compounds similar to 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline have shown dual inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in AD treatment . For example, a derivative demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A, indicating potent inhibitory activity.

2. Antiviral Activity

Isoquinoline derivatives have also been evaluated for antiviral properties. Some compounds exhibit significant inhibition against viral replication mechanisms. For instance, certain synthesized isoquinolines showed protective effects on cells exposed to viral infections, with activity correlating with exposure time .

3. Antitumor Properties

Preliminary studies suggest that isoquinoline derivatives may possess antitumor activity. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression. For instance, some derivatives have demonstrated cytotoxic effects on cancer cell lines in vitro .

Case Studies

Several studies highlight the biological efficacy of isoquinoline derivatives:

| Study | Compound Tested | Biological Activity | IC50 Values |

|---|---|---|---|

| Compound 3e | AChE Inhibition | 0.28 µM | |

| Compound 3e | MAO-B Inhibition | 0.34 µM | |

| Various Isoquinolines | Antiviral Activity | Varies |

The mechanisms underlying the biological activities of these compounds are multifaceted:

- Inhibition of Enzymatic Activity : The ability to inhibit AChE and MAOs contributes significantly to their neuroprotective effects.

- Cellular Interactions : Isoquinoline derivatives may interact with cellular pathways that regulate apoptosis and proliferation in cancer cells.

- Antiviral Mechanisms : These compounds may disrupt viral replication processes by targeting specific viral enzymes or host cell receptors.

特性

IUPAC Name |

6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-9-11-8-14(23-5)13(22-4)7-10(11)6-12(18)15(19)20/h7-8,12H,6,9H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOJLRHSUVTZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588747 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-26-1 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。